Chemical structure and properties of 2-(Methylamino)-2-phenylacetonitrile
Chemical structure and properties of 2-(Methylamino)-2-phenylacetonitrile
Executive Summary
2-(Methylamino)-2-phenylacetonitrile (CAS: 827-36-1 for free base; 5537-52-0 for HCl salt) is a critical
Critical Advisory: As an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule features a chiral center at the
Table 1: Structural & Physical Constants[1]
| Property | Data | Notes |
| IUPAC Name | 2-(Methylamino)-2-phenylacetonitrile | Also known as |
| CAS Number | 827-36-1 (Free Base)5537-52-0 (HCl Salt) | HCl salt is the standard commercial form.[][2] |
| Formula | ||
| Molecular Weight | 146.19 g/mol (Free Base)182.65 g/mol (HCl Salt) | |
| Physical State | Free Base: Yellowish oil / low-melting solidHCl Salt: White to off-white crystalline solid | Free base oxidizes/degrades rapidly. |
| Solubility | HCl Salt: Soluble in water, methanol, ethanol.Free Base: Soluble in DCM, EtOAc, ether.[] | Salt form is hygroscopic. |
| pKa | ~6.5 (Conjugate acid of amine) | Estimated based on |
| Stability | Metastable (Subject to Retro-Strecker) | Decomposes in moist air to Benzaldehyde + HCN + Methylamine. |
Synthesis: The Strecker Protocol[8][9][10][11][12][13]
The synthesis of 2-(Methylamino)-2-phenylacetonitrile follows the classical Strecker mechanism. This is a three-component condensation involving benzaldehyde, methylamine, and a cyanide source.[]
Mechanistic Pathway
The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.[3][4][5] This pathway is reversible; the equilibrium is driven forward by the use of excess cyanide or removal of water.
Figure 1: Mechanistic pathway of the Strecker synthesis showing the critical reversible step (Retro-Strecker).[]
Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(Methylamino)-2-phenylacetonitrile Hydrochloride. Scale: 50 mmol.
Reagents:
-
Benzaldehyde (5.3 g, 50 mmol)[]
-
Methylamine (40% aq. solution or methanolic solution, 55 mmol)
-
Sodium Cyanide (NaCN) (2.5 g, 51 mmol) or TMSCN (safer alternative)[]
-
Sodium Bisulfite (
) (optional, for bisulfite adduct method)[] -
Solvent: Methanol/Water (1:1)
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
In a round-bottom flask, cool the methylamine solution to 0°C.
-
Add benzaldehyde dropwise over 15 minutes.
-
Validation: Solution turns turbid/oily as the imine forms. Stir for 30 mins.
-
-
Cyanation:
-
Caution: Perform in a high-efficiency fume hood.
-
Add NaCN (dissolved in minimal water) dropwise to the imine mixture. Maintain temperature <10°C to prevent polymerization.
-
Validation: The oily imine layer disappears as the more soluble aminonitrile forms (or precipitates depending on solvent ratio). Stir for 3 hours at Room Temp.
-
-
Work-up & Salt Formation:
-
Extract the mixture with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with brine. Dry over
.[5] -
Critical Step (Salt Formation): Cool the dry DCM solution to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
-
Validation: A white precipitate (the HCl salt) forms immediately.
-
-
Isolation:
-
Filter the solid under inert atmosphere (Argon/Nitrogen).
-
Recrystallize from Ethanol/Ether to remove traces of cyanide salts.
-
Reactivity Profile & Applications
The utility of 2-(Methylamino)-2-phenylacetonitrile lies in its ability to undergo transformation at the nitrile group while retaining the N-methyl benzylic amine architecture.
Hydrolysis (Amino Acid Synthesis)
Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding
Reduction (Diamine Synthesis)
Reduction of the nitrile yields
-
Reagents:
(Lithium Aluminum Hydride) in THF or Catalytic Hydrogenation ( , Raney Ni). -
Application: Precursor for chiral auxiliaries and ligands.
The Retro-Strecker Hazard
The most critical property for researchers is the compound's instability. In the presence of water (especially at neutral/basic pH) or heat, the molecule reverts to the imine and releases HCN.
Figure 2: Stability profile contrasting the productive hydrolysis pathway against the hazardous Retro-Strecker decomposition.[]
Safety & Handling Protocols
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[6] Signal Word: DANGER.
Cyanide Management
Even if using the purified HCl salt, treat the compound as a cyanide source.
-
pH Control: Never allow the compound to contact strong acids unless in a closed hydrolysis setup designed to trap evolved gases. Conversely, basic conditions promote the Retro-Strecker reaction, releasing cyanide ions.[]
-
Detection: Keep HCN electrochemical sensors active in the workspace.
-
Waste Disposal: Quench all mother liquors and washings with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (
) before disposal.
Storage[1][6][7]
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerator (2-8°C).
-
Container: Tightly sealed glass vial; avoid metal spatulas that may catalyze decomposition.
References
-
PubChem. (n.d.).[7] 2-(Dimethylamino)-2-phenylacetonitrile (Compound Summary). National Library of Medicine.[8] Retrieved from [Link](Note: Analogous structure cited for physical property baseline).
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis.[3][5][9][10] Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.[3][4][5][11][9][12] Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Liberation of cyanide from alpha-aminonitriles.[10] PubMed. Retrieved from [Link]
Sources
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 827-36-1 | C10H12N2 | CID 13227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. reddit.com [reddit.com]
- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Chirally and chemically reversible Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

